molecular formula C18H23N3O2 B15096671 Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate

Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate

Cat. No.: B15096671
M. Wt: 313.4 g/mol
InChI Key: XICSOVKUHPIZDG-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic quinoline derivative characterized by:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
  • Substituents: 6-ethyl group: A lipophilic alkyl chain at position 6, influencing solubility and membrane permeability. 3-ethyl ester: A hydrolyzable ester group at position 3, modulating solubility and metabolic stability.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

ethyl 6-ethyl-4-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C18H23N3O2/c1-3-13-5-6-16-14(11-13)17(21-9-7-19-8-10-21)15(12-20-16)18(22)23-4-2/h5-6,11-12,19H,3-4,7-10H2,1-2H3

InChI Key

XICSOVKUHPIZDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves the reaction of quinoline derivatives with piperazine under specific conditions. One common method involves the condensation of 6-ethyl-4-hydroxyquinoline-3-carboxylic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted piperazine derivatives

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituent (Position 6) Molecular Weight LogP<sup>a</sup> Antibacterial MIC (μg/mL)<sup>b</sup> Reference
Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate Ethyl (C2H5) 357.4<sup>c</sup> ~3.2<sup>d</sup> Not Reported
Ethyl 6-fluoro-7-(piperazin-1-yl)quinoline-3-carboxylate Fluoro (F) 343.3 1.8–2.7 0.19–0.37 (Gram-negative)<sup>e</sup>
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate Bromo (Br) 372.6 ~3.5 Not Reported

Notes:

  • <sup>a</sup>LogP values estimated via XLogP3 .
  • <sup>b</sup>MIC values from fluoroquinolone derivatives against E. coli and S. aureus .
  • <sup>c</sup>Calculated based on molecular formula (C19H23N3O2).
  • <sup>d</sup>Predicted higher lipophilicity due to ethyl vs. fluoro.
  • <sup>e</sup>Fluoro-substituted analogs exhibit potent Gram-negative activity due to enhanced DNA gyrase inhibition .

Key Observations :

  • Ethyl vs. Fluoro: The 6-ethyl group increases lipophilicity (LogP ~3.2 vs. Fluorine’s electronegativity enhances target binding in bacterial enzymes .
  • Bromo Substitution : Bromine’s bulkiness may sterically hinder target interactions, though its higher LogP (~3.5) could favor CNS penetration .

Piperazinyl Modifications

Piperazine derivatives are common in quinolines to enhance solubility and antibacterial spectrum:

Compound Name Piperazinyl Modification Aqueous Solubility Bioactivity Notes Reference
This compound Unmodified piperazine Moderate Expected broad-spectrum activity
1-Ethyl-6-fluoro-7-(4-formyl-piperazin-1-yl)quinoline-3-carboxylate Formyl-piperazine Low Reduced potency due to aldehyde group
Prulifloxacin Intermediate (Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-thiazetoquinoline-3-carboxylate) Thiazeto ring fusion Low Improved Gram-positive activity

Key Observations :

  • Unmodified Piperazine : Maximizes hydrogen-bonding capacity and solubility, crucial for target engagement .
  • Formyl-Piperazine : Introduces steric and electronic hindrance, reducing antibacterial efficacy .
  • Thiazeto Ring Fusion : Alters conformation, enhancing activity against Gram-positive pathogens (MIC 1.9–3.5 μg/mL) .

Ester Group Variations

The ethyl ester at position 3 influences metabolic stability and prodrug activation:

Compound Name Ester Group Metabolic Stability Activation Pathway Reference
This compound Ethyl Moderate Hepatic esterase hydrolysis
N-Nicotinoyl-1-ethyl-6-fluoro-7-piperazinyl-4-oxoquinoline-3-carboxylate Nicotinoyl High Requires enzymatic cleavage
1-Cyclopropyl-6-fluoro-4-oxo-7-piperazinylquinoline-3-carboxylate Cyclopropyl Low Rapid hydrolysis in plasma

Key Observations :

  • Ethyl Ester : Balances stability and hydrolysis rates for sustained release .
  • Nicotinoyl Ester: Enhances stability but delays activation, reducing immediate efficacy .

Biological Activity

Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, as well as its mechanisms of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of an ethyl group and a piperazine moiety contributes to its chemical reactivity and biological activity. The molecular formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2} with a molecular weight of 258.31 g/mol .

Antimicrobial Activity

This compound has shown promising antimicrobial properties in preliminary studies. It exhibits activity against various bacterial strains, indicating its potential as a candidate for developing new antibiotics. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Research indicates that the compound may possess cytotoxic effects against cancer cells. It interacts with DNA, potentially leading to inhibited cell proliferation and inducing apoptosis in tumor cells. This property positions it as a candidate for further investigation in cancer therapy .

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The results indicated that the compound exhibited significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent .

Antiparasitic Activity

Preliminary investigations have revealed that this compound may also exhibit antiparasitic activity. It has been shown to inhibit the growth of certain parasites, making it a candidate for further exploration in treating parasitic infections .

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The proposed mechanisms include:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
  • Membrane Disruption : The compound's interaction with lipid membranes can lead to increased permeability and eventual cell death .

Q & A

Q. What are the common synthetic pathways for preparing Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate and its analogs?

The synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions.
  • Piperazine substitution : Nucleophilic aromatic substitution (SNAr) at the 4-position of the quinoline ring using piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Esterification : Introduction of the ethyl ester group via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) .
    Key optimization factors include temperature control (80–120°C), solvent selection, and catalyst use (e.g., Pd for cross-coupling steps).

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and piperazine integration. For example, the ethyl group at position 6 appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 370.2132 for C19H24N3O2+) .
  • Infrared Spectroscopy (IR) : Absorption bands for ester carbonyl (~1700 cm⁻¹) and quinoline C=N (~1600 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

Quinoline-piperazine hybrids are studied for:

  • Antimicrobial activity : Inhibition of bacterial DNA gyrase or topoisomerase IV via structural mimicry of fluoroquinolones .
  • Anticancer potential : Modulation of kinase signaling pathways (e.g., PI3K/Akt) through piperazine-mediated hydrogen bonding .
    Activity is influenced by substituent electronegativity and steric effects at the 6-ethyl and 4-piperazinyl positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Systematic SAR studies : Compare analogs with controlled structural variations (e.g., replacing ethyl with methoxy or halogens) to isolate substituent effects .
  • Target-specific assays : Use enzyme inhibition assays (e.g., fluorescence-based gyrase assays) instead of broad-spectrum antimicrobial tests to reduce off-target noise .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against proposed targets and reconcile discrepancies .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the piperazine ring or ester moiety without disrupting bioactivity .
  • Metabolic stability : Replace the ethyl ester with a tert-butyl ester to reduce hydrolysis by plasma esterases .
  • Bioavailability testing : Use Caco-2 cell monolayers to assess intestinal permeability and PAMPA assays for blood-brain barrier penetration .

Q. How do electronic and steric effects of substituents influence reactivity in synthetic modifications?

  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity at the quinoline 3-carboxylate position, facilitating nucleophilic attacks (e.g., amidation) .
  • Steric hindrance : Bulky groups at the 6-ethyl position reduce piperazine substitution efficiency by ~30% in SNAr reactions .
  • Piperazine flexibility : N-methylation of the piperazine ring improves conformational freedom, enhancing binding to flexible enzyme pockets .

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., ester cleavage to carboxylic acid) under accelerated conditions (40°C/75% RH) .
  • X-ray crystallography : Resolve structural changes in degraded crystals (e.g., piperazine ring oxidation) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and identify decomposition thresholds (>200°C) .

Q. How can researchers validate the selectivity of this compound against related biological targets?

  • Competitive binding assays : Use radiolabeled ligands (e.g., [3H]-ciprofloxacin for gyrase) to quantify displacement efficiency .
  • CRISPR-Cas9 knockout models : Generate bacterial strains lacking putative targets (e.g., gyrA mutations) to confirm mechanism-specific activity .
  • Proteome profiling : Chemoproteomics (e.g., affinity-based protein profiling) to identify off-target interactions .

Methodological Notes

  • Safety protocols : Always use PPE (gloves, goggles) and handle piperazine derivatives in a fume hood due to potential respiratory irritation .
  • Data reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) meticulously to address batch-to-batch variability .

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